
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased energy production and fat burning. It also reduces the expression of genes involved in inflammation and oxidative stress, leading to improved cardiovascular health.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It increases endurance and fat burning by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It also reduces inflammation and oxidative stress, leading to improved cardiovascular health. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it a reliable research tool. It also has a well-characterized mechanism of action, allowing for precise and reproducible experiments. However, its use in lab experiments is limited by its potential for off-target effects and its controversial status as a performance-enhancing drug.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a treatment for cancer, Alzheimer's disease, and muscular dystrophy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-isopropoxybenzylamine with 2-bromothiophene to form 3-isopropoxyphenyl-2-thiophenecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(3-isopropoxyphenyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and prevent the development of atherosclerosis. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and muscular dystrophy.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-6-3-5-11(9-12)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRZQFQOZITRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

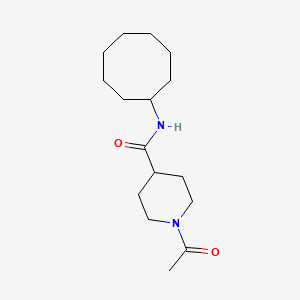
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
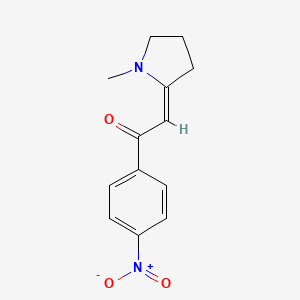
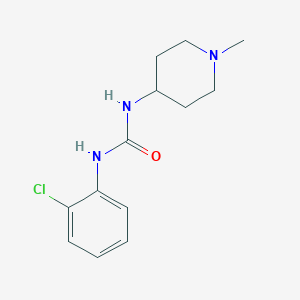
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
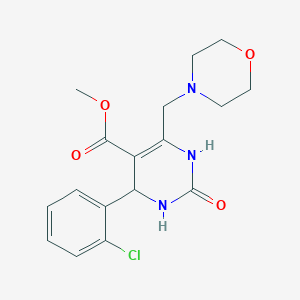
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
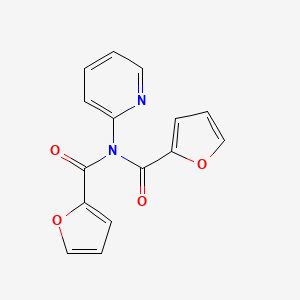
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)
